3,17β-二(四氢吡喃氧基)-6-酮-雌三烯-1,3,5(10)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

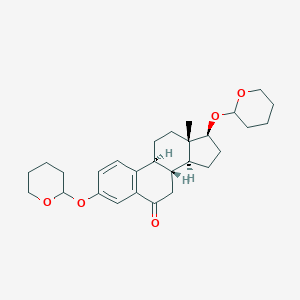

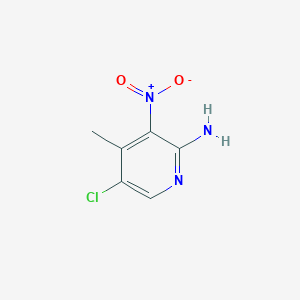

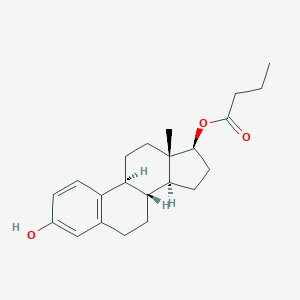

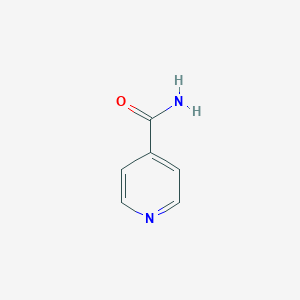

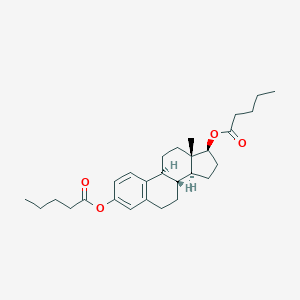

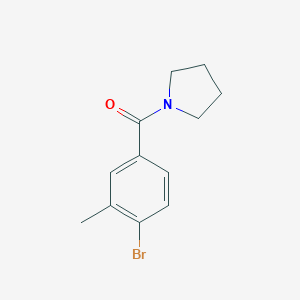

The compound 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a chemically modified derivative of estratriene, which is related to the estrogen steroid hormone structure. The modifications on this molecule are likely to alter its interaction with estrogen receptors and could potentially affect its biological activity, such as its cytotoxicity and receptor binding affinity.

Synthesis Analysis

The synthesis of related estratriene derivatives has been explored in the context of developing potential antitumor agents and radiodiagnostic agents for breast cancer. For instance, diastereoisomers of 3,17 beta-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene have been prepared, which share a similar estratriene core to the compound . Additionally, the synthesis of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols has been reported, which involves the introduction of an olefin moiety through thermal elimination . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene.

Molecular Structure Analysis

The molecular structure of estratriene derivatives is crucial in determining their biological activity. The presence of different functional groups and their stereochemistry can significantly influence the molecule's interaction with biological targets. For example, the diastereoisomers mentioned in the first paper undergo a base-catalyzed Payne rearrangement, which indicates that the molecular structure is susceptible to changes under certain conditions, potentially leading to different biological outcomes .

Chemical Reactions Analysis

The chemical reactivity of estratriene derivatives, such as the base-catalyzed Payne rearrangement, is an important aspect of their analysis. This rearrangement could lead to different isomers with varying biological activities. The cytotoxicity and estrogen-receptor binding studies of these isomers suggest that even minor changes in the molecular structure can result in significant differences in biological potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of estratriene derivatives are influenced by their molecular structure. The introduction of substituents, such as the tetrahydropyranyl group, can affect the molecule's solubility, stability, and overall reactivity. These properties are essential for the compound's potential use as a therapeutic agent or diagnostic tool. For example, the C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols prepared in the second paper could have distinct physical and chemical properties that make them suitable as precursors for radiodiagnostic agents .

科学研究应用

在类固醇激素调节中的作用

研究已经强调了 17β-羟基类固醇脱氢酶 (17β-HSDs) 等酶在调节类固醇激素(如雌激素和雄激素)中的关键作用。这些酶参与了 17-酮类固醇催化到 17β-羟基类固醇和反之亦然的反应,使用 NAD(P)H 或 NAD(P)+ 作为辅因子。17β-HSD 的不同同工型分布于人体组织中,不仅限于经典的类固醇生成组织,还存在于各种外周内分泌组织中。这种广泛分布强调了一种微调的调节机制,其中每个 17β-HSD 同工型都表现出选择性底物亲和力、方向性活性(还原性或氧化性)和特定的组织分布。这些特性对于理解 17β-HSD 家族的作用机制以及开发靶向治疗剂以控制雌激素和雄激素激素的浓度至关重要,从而为激素敏感性病理(如乳腺癌、卵巢癌和前列腺癌)以及良性前列腺增生、痤疮和多毛症提供潜在的治疗方法 (Poirier, 2003).

抑制剂的开发

17β-HSDs 抑制剂的开发取得了重大进展,特别是针对还原性同工型以阻断刺激雌激素敏感性和雄激素敏感性病理的羟基类固醇的形成。这些抑制剂不仅可用作潜在的抗癌剂,还可用作阐明这些酶在各种系统中的生物学作用的工具。研究已经产生了 2003 年至 2006 年间发表的新型抑制剂,突出了这一生物医学研究领域对全面综述的日益增长的兴趣和需求 (Poirier, 2009).

安全和危害

Without specific studies or safety data sheets, it’s difficult to provide a comprehensive analysis of the safety and potential hazards associated with this compound.

未来方向

The future directions for research on this compound would likely depend on its potential applications and effects. Unfortunately, without more specific information, it’s difficult to predict what these might be.

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFNUBGWDFYRL-XIOQBIFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471275 |

Source

|

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

CAS RN |

53573-82-3 |

Source

|

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)